molecular formula C17H14FN3O B14222954 4-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide CAS No. 824969-05-3

4-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B14222954
CAS No.: 824969-05-3
M. Wt: 295.31 g/mol
InChI Key: PISWKMBGANSZGR-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 4-position of the benzamide ring and a pyrazole moiety substituted with a methyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The synthesized pyrazole is then subjected to electrophilic substitution reactions to introduce the methyl and phenyl groups at the desired positions.

    Formation of Benzamide: The final step involves the reaction of the substituted pyrazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted benzamides with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

824969-05-3

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

4-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C17H14FN3O/c1-11-15(16(21-20-11)12-5-3-2-4-6-12)19-17(22)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,22)(H,20,21)

InChI Key

PISWKMBGANSZGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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